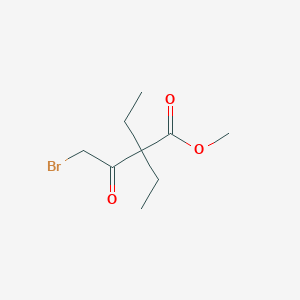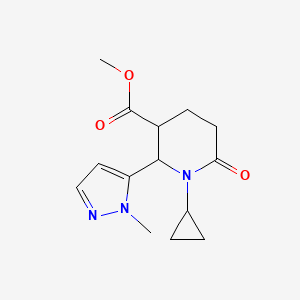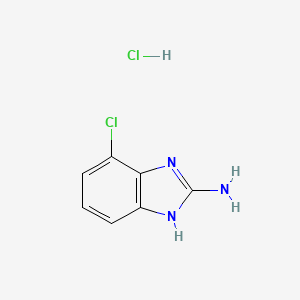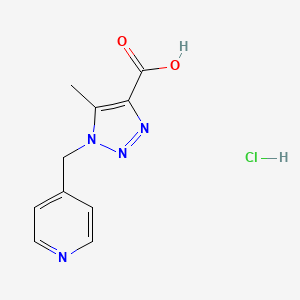
3-Pyridinecarboxylic acid, 6-(difluoromethyl)-4-methyl-
Overview
Description
“3-Pyridinecarboxylic acid, 6-(difluoromethyl)-4-methyl-” is a chemical compound with the molecular formula C7H5F2NO2 . It belongs to the class of organic compounds known as pyridinecarboxylic acids, which are compounds containing a pyridine ring bearing a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a carboxylic acid group at the 3-position, a difluoromethyl group at the 6-position, and a methyl group at the 4-position .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the presence of the nonpolar methyl and difluoromethyl groups could increase its solubility in organic solvents .
Scientific Research Applications
Synthesis and Chemical Properties
Pyridinecarboxylic acids serve as crucial intermediates in the synthesis of industrial materials and pharmaceuticals. Their synthesis typically involves homogeneous or heterogeneous oxidation reactions or catalytic oxidation from alkylpyridine compounds, such as 2-, 3-, or 4-methylpyridines and quinoline. These methods offer pathways to a variety of pyridinecarboxylic acid derivatives, which are valuable for further chemical transformations (Liu Xiao, 2003).
Applications in Coordination Chemistry
Pyridinecarboxylic acid derivatives are extensively used in coordination chemistry to form metal-organic frameworks (MOFs), coordination polymers, and complexes due to their ability to act as bidentate chelating ligands. These compounds exhibit tunable properties and functions, making them suitable for applications in molecular recognition, adsorption and separation processes, catalysis, ion exchange, and molecular magnetism. For example, coordination polymers of La(III) have been synthesized using pyridine-2,6-dicarboxylic acid, demonstrating the formation of bunched infinite nanotubes and open-framework structures (S. Ghosh & P. K. Bharadwaj, 2005).
Chelating Agents for Metal Ions
Certain derivatives of pyridinecarboxylic acid, such as 4-hydroxy-6-methyl-3-pyridinecarboxylic acid, have been evaluated as chelating agents for metal ions like iron and aluminum. These studies focus on the potential application of these compounds in chelation therapy, exploring their metal/ligand solution chemistry, cytotoxicity, and chelation efficiency. The findings suggest that these derivatives exhibit significant coordination efficiency towards specific metal ions, indicating their potential use in medical and environmental applications (Annalisa Dean et al., 2011).
Luminescent Properties
Pyridinecarboxylic acid derivatives have also been explored for their luminescent properties, particularly in the context of lanthanide complexes. Studies have shown that these compounds can effectively sensitize lanthanide ions, enhancing the luminescent intensity of the resulting complexes. This property is of interest for the development of materials with potential applications in optoelectronics and bioimaging (Yi‐ming Luo et al., 2010).
properties
IUPAC Name |
6-(difluoromethyl)-4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-4-2-6(7(9)10)11-3-5(4)8(12)13/h2-3,7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBRHCKOIGDFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxylic acid, 6-(difluoromethyl)-4-methyl- | |
CAS RN |
1105995-37-6 | |
| Record name | 6-(difluoromethyl)-4-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1435397.png)



![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1435405.png)

![N-[(4-Morpholin-2-ylpyrimidin-5-yl)methyl]acetamide dihydrochloride](/img/structure/B1435408.png)



![[2-(1-Methylpyrazol-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B1435413.png)


![2,2-difluoro-2-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}ethan-1-amine](/img/structure/B1435419.png)